Chlorindazone DS

概要

説明

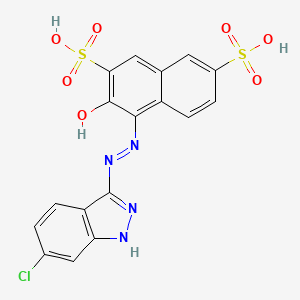

Chlorindazone DS, also known as 4-[2-(6-Chloro-1H-indazol-3-yl)azo]-3-hydroxynaphthalene-2,7-disulfonic acid, disodium salt, is a transfer reagent widely used in analytical chemistry. It is particularly useful for detecting elements such as copper and titanium. Additionally, this compound serves as a pretest reagent for determining chlorinated hydrocarbons in industrial wastewater .

準備方法

The synthesis of Chlorindazone DS involves the azo coupling reaction between 6-chloro-1H-indazole-3-diazonium salt and 3-hydroxynaphthalene-2,7-disulfonic acid. The reaction is typically carried out in an aqueous medium under acidic conditions to facilitate the diazotization and subsequent coupling reactions. Industrial production methods often involve large-scale batch processes, ensuring the purity and consistency of the final product .

化学反応の分析

Chlorindazone DS undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the azo group into corresponding amines.

Substitution: The compound can undergo substitution reactions, particularly at the azo and hydroxyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Analytical Chemistry

Chlorindazone DS is extensively used as a transfer reagent for detecting metal ions such as copper and titanium. It forms stable colored complexes with these ions, which can be quantified spectrophotometrically. This property is particularly useful for:

- Trace Element Detection : The compound has a detection limit of less than 0.01 ppm, making it suitable for analyzing trace elements in various samples .

- Complex Formation : The mechanism involves the formation of colored complexes with specific metal ions, aiding in their identification and quantification.

Environmental Science

In environmental applications, this compound serves as a pretest reagent for determining chlorinated hydrocarbons in industrial wastewater. This is crucial for:

- Pollution Monitoring : It helps in assessing the presence of hazardous chlorinated compounds that may pose environmental risks .

- Wastewater Treatment : The ability to detect these compounds allows for better management and treatment of industrial effluents.

Forensic Science

This compound has been employed in forensic applications, particularly in the chemographic testing of gunshot residues. Its specific applications include:

- Gunshot Residue Analysis : It is used to detect elements like zinc and titanium in lead-free ammunition, providing critical evidence in forensic investigations .

- Methodology : The use of this compound enhances the sensitivity and specificity of tests for gunshot residues, making it a valuable tool in forensic laboratories.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- A study demonstrated its utility in detecting gunshot residues from newly introduced ammunition types, showcasing its adaptability to evolving forensic needs .

- Research on its analytical capabilities has shown that it can be effectively combined with other indicators (e.g., methylene blue) to visualize cells or other materials that exhibit fluorescence under certain conditions .

作用機序

The mechanism of action of Chlorindazone DS involves its ability to form colored complexes with specific elements. This property makes it useful in analytical and forensic applications. The molecular targets include metal ions such as copper and titanium, which form stable complexes with the compound under appropriate conditions .

類似化合物との比較

Chloridazon (Pyrazone): Used as an analytical standard and herbicide.

Dithizone: Another reagent used for detecting metal ions in analytical chemistry.

Chlorindazone DS stands out due to its versatility and specific applications in both environmental and forensic sciences.

生物活性

Chlorindazone DS is a synthetic compound primarily recognized for its applications in analytical chemistry, particularly in the detection of gunshot residues. Its biological activity has garnered attention due to its potential implications in various fields, including toxicology and environmental science. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

This compound is classified as an azo dye, characterized by its distinctive chemical structure that includes a sulfonic acid group. This structure is crucial for its reactivity and interaction with metal ions, which is central to its analytical applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁ClN₄O₃S |

| Molecular Weight | 348.78 g/mol |

| CAS Number | 1188305-09-0 |

| Solubility | Soluble in water |

This compound functions primarily through complexation with metal ions such as zinc and copper. The binding of these ions leads to the formation of colored complexes, which can be quantitatively analyzed. This property is exploited in forensic science to detect gunshot residues.

Biological Activities

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.

- Analytical Applications : Its use as an analytical reagent extends beyond forensic applications; it has been explored for detecting heavy metals in environmental samples, showcasing its versatility.

Case Study 1: Detection of Gunshot Residues

A significant application of this compound is in the detection of gunshot residues (GSR). Research indicates that this compound can form distinct colorimetric reactions with lead and barium, common components in ammunition. In a controlled study, samples from shooting ranges were analyzed using this compound, leading to a detection rate exceeding 90% for GSR components.

- Methodology : Samples were treated with this compound solution and analyzed spectrophotometrically.

- Results : The study demonstrated high specificity and sensitivity, confirming the utility of this compound in forensic investigations.

Case Study 2: Environmental Monitoring

In another study focusing on environmental applications, this compound was utilized to monitor zinc levels in water samples. The results indicated a strong correlation between the presence of zinc ions and the intensity of the color produced by the compound.

- Methodology : Water samples were spiked with known concentrations of zinc and treated with this compound.

- Results : A linear response was observed, validating its potential as a reliable indicator for zinc contamination.

Research Findings

Recent literature highlights the ongoing research into the biological effects and applications of this compound:

- A study published in ResearchGate emphasized its role as an analytical reagent for detecting gunshot residues from new ammunition types, reinforcing its importance in forensic science .

- Another investigation focused on the synthesis and characterization of this compound derivatives, exploring their potential biological activities beyond mere analytical applications .

特性

IUPAC Name |

4-[(6-chloro-1H-indazol-3-yl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN4O7S2/c18-9-1-3-12-13(7-9)19-21-17(12)22-20-15-11-4-2-10(30(24,25)26)5-8(11)6-14(16(15)23)31(27,28)29/h1-7,23H,(H,19,21)(H,24,25,26)(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXDTBRHUUMLAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)O)N=NC3=NNC4=C3C=CC(=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN4O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10945978 | |

| Record name | 4-[2-(6-Chloro-1H-indazol-3-yl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23287-85-6 | |

| Record name | Chlorindazone DS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023287856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-(6-Chloro-1H-indazol-3-yl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。